2-Bromo-5-(cyclobutylmethoxy)pyridine
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Overview
Description
2-Bromo-5-(cyclobutylmethoxy)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the second position and a cyclobutylmethoxy group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclobutylmethoxy)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(cyclobutylmethoxy)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . Another method involves the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-iodopyridine is coupled with cyclobutylmethanol in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclobutylmethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridines .
Scientific Research Applications
2-Bromo-5-(cyclobutylmethoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(cyclobutylmethoxy)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the cyclobutylmethoxy group.
2-Bromo-5-chloropyridine: Contains a chlorine atom instead of the cyclobutylmethoxy group.
5-Bromo-2-methylpyridin-3-amine: Features an amino group at the third position instead of the cyclobutylmethoxy group.
Uniqueness
2-Bromo-5-(cyclobutylmethoxy)pyridine is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds with specific biological or material properties .
Properties
IUPAC Name |
2-bromo-5-(cyclobutylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-5-4-9(6-12-10)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDGEUBISABKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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